N-(4-Cyanophenyl)-3,4-difluorobenzamide
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Description
N-(4-Cyanophenyl)-3,4-difluorobenzamide, also known as 4-Cyano-3,4-difluorobenzamide, is an organic compound with a wide variety of applications in research and industry. It is a white crystalline solid with a melting point of 135°C and a boiling point of 254°C. It is soluble in water and organic solvents, and has a molecular weight of 287.2 g/mol. 4-Cyano-3,4-difluorobenzamide is a versatile compound with a variety of uses, ranging from its use as a reagent in organic synthesis to its application as a pharmaceutical intermediate.
Scientific Research Applications
Biosensor Development
A significant application of derivatives of N-(4-Cyanophenyl)-3,4-difluorobenzamide is in biosensor development. Karimi-Maleh et al. (2014) describe the use of a related compound, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, in creating a highly sensitive biosensor. This biosensor, utilizing FePt/CNTs nanocomposite, effectively determines glutathione and piroxicam concentrations in various samples. The modified electrode showcased potent electron mediating behavior and precise analytical performance (Karimi-Maleh et al., 2014).
Liquid Crystal Technology
In the field of liquid crystal technology, derivatives of this compound are utilized to modify dielectric properties. Aleksandriiskaya et al. (2008) studied the effects of similar compounds, such as N-(3,4-dicyanophenyl)-4′-nonyloxybenzamide, on the dielectric properties of cyanobiphenyl liquid crystals. These compounds significantly influenced the dielectric anisotropy, birefringence, and orientational ordering of the liquid crystals, demonstrating their potential in electronic and optical device applications (Aleksandriiskaya et al., 2008).
Synthesis of Polyimides
Compounds related to this compound play a role in the synthesis of novel polyimides. Butt et al. (2005) synthesized new diamines including N-phenylbenzamides and polymerized them with various anhydrides. The resultant polymers, characterized by solubility in organic solvents and high thermal stability, have potential applications in high-performance materials (Butt et al., 2005).
Drug Synthesis and Antiviral Activity
N-Phenylbenzamide derivatives, which are structurally related to this compound, have been investigated for their antiviral properties. Ji et al. (2013) synthesized a series of these derivatives and found that one, in particular, showed promising activity against Enterovirus 71, a significant cause of viral infections. This suggests potential applications in the development of antiviral drugs (Ji et al., 2013).
properties
IUPAC Name |
N-(4-cyanophenyl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-12-6-3-10(7-13(12)16)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFJFXFBZWYJKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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